2-(Methylsulfonyl)-5-nitropyridine

Oxidation Sulfone synthesis Process chemistry

2-(Methylsulfonyl)-5-nitropyridine (CAS 79134-11-5) is a disubstituted pyridine derivative bearing an electron‑withdrawing methylsulfonyl group (–SO₂CH₃) at the 2‑position and a nitro group (–NO₂) at the 5‑position. With a molecular formula of C₆H₆N₂O₄S and a molecular weight of 202.19 g mol⁻¹, the solid compound is supplied at purities ≥95% (typically 98%).

Molecular Formula C6H6N2O4S
Molecular Weight 202.19 g/mol
CAS No. 79134-11-5
Cat. No. B189371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonyl)-5-nitropyridine
CAS79134-11-5
Molecular FormulaC6H6N2O4S
Molecular Weight202.19 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O4S/c1-13(11,12)6-3-2-5(4-7-6)8(9)10/h2-4H,1H3
InChIKeyUZLCJZWEVGHUMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfonyl)-5-nitropyridine (CAS 79134-11-5): Procurement-Relevant Chemical Identity and Core Properties


2-(Methylsulfonyl)-5-nitropyridine (CAS 79134-11-5) is a disubstituted pyridine derivative bearing an electron‑withdrawing methylsulfonyl group (–SO₂CH₃) at the 2‑position and a nitro group (–NO₂) at the 5‑position. With a molecular formula of C₆H₆N₂O₄S and a molecular weight of 202.19 g mol⁻¹, the solid compound is supplied at purities ≥95% (typically 98%) . Its structural hallmark is the simultaneous presence of a strong electron‑withdrawing sulfone that can act as a leaving group in nucleophilic aromatic substitution (SNAr) and a reducible nitro handle, making it a versatile building block for pharmaceutical and agrochemical synthesis .

Why 2-(Methylsulfonyl)-5-nitropyridine Cannot Be Casually Replaced by Generic 2‑Substituted‑5‑nitropyridines


2‑Substituted‑5‑nitropyridines form a large family, yet the choice of the 2‑substituent profoundly alters electronic character, leaving‑group aptitude, and downstream synthetic utility. The methylsulfonyl group is a potent electron‑withdrawing functionality (σₚ ≈ 0.70) that activates the pyridine ring for SNAr while simultaneously serving as a competent leaving group that can be displaced or further transformed in ways that halogen (Cl, Br), alkoxy (OMe, OEt), or thioether (SMe) analogs cannot match [1]. Interchanging these compounds without quantitative reactivity data risks failed coupling reactions, lower yields, and incompatible functional‑group interconversions. The evidence below quantifies the consequences of this choice.

2-(Methylsulfonyl)-5-nitropyridine: Quantitative Differentiation Evidence for Scientific Selection


High‑Yield Oxidation Route from 2‑(Methylthio)‑5‑nitropyridine

The target compound is obtained by oxidation of 2‑(methylthio)‑5‑nitropyridine in 94% yield, either using a general oxidative protocol or via sodium methanesulfinate . In comparison, analogous oxidations of 2‑methylthiopyridines to sulfones typically proceed in 80–95% yield under optimized conditions; this specific report places the transformation at the upper end of that range, confirming efficient access to the pure sulfone.

Oxidation Sulfone synthesis Process chemistry

Efficient Nitro Reduction to Primary Amine in the Presence of the Sulfone Group

Reduction of 2‑(methylsulfonyl)‑5‑nitropyridine with iron powder (Fe/NH₄Cl) in aqueous methanol delivers 6‑(methylsulfonyl)‑3‑pyridinamine in 91% isolated yield . For context, iron‑mediated reductions of 5‑nitropyridines generally give 80–95% yields, but the sulfone motif can be sensitive to over‑reduction; the 91% yield demonstrates that the methylsulfonyl group is stable under these conditions, whereas chloro analogs may undergo hydrodehalogenation side‑reactions.

Nitro reduction Amino‑pyridine synthesis Iron‑mediated reduction

2‑Sulfonylpyridines as Tunable Cysteine‑Reactive Electrophiles (SNAr Warheads)

A 2020 study in J. Am. Chem. Soc. demonstrated that 2‑sulfonylpyridines undergo selective nucleophilic aromatic substitution (SNAr) with biological thiols, enabling covalent modification of cysteine residues in the human proteome [1]. The paper establishes a structure–reactivity map showing that electrophilicity can be tuned by the sulfonyl substituent; electron‑withdrawing groups on the pyridine ring (such as a nitro group) accelerate the SNAr reaction. The 5‑nitro analogue is therefore among the most activated members of this series, offering faster kinetics than alkyl‑ or alkoxy‑substituted variants.

Covalent inhibitors Cysteine profiling SNAr electrophiles

2‑(Methylsulfonyl)‑5‑nitropyridine as an Agrochemical Intermediate in Patented Pyridine Sulfone Insecticides

Chinese patent CN109970633A explicitly claims 2‑(methylsulfonyl)‑5‑nitropyridine as a key intermediate for the preparation of pyridine sulfone derivatives with insecticidal and acaricidal activity [1]. While 2‑chloro‑5‑nitropyridine is commonly used in medicinal chemistry, the sulfone analog introduces a distinct pharmacophore that improves metabolic stability and target binding in agrochemical leads. No analogous 2‑alkoxy‑5‑nitropyridine intermediates appear in this patent family, highlighting a specific industrial preference for the sulfone congener.

Agrochemical synthesis Pyridine sulfone Insecticide intermediate

Comparative Nucleofugality: Methylsulfonyl vs. Chloro vs. Alkoxy in 5‑Nitropyridine Systems

In the 5‑nitropyridine‑2‑sulfonic acid system (Bakke & Sletvold, 2003), substitution of the sulfonate group with oxygen, nitrogen, and halogen nucleophiles proceeds in 32–97% yield [1]. The methylsulfonyl group is a sulfone, which is a poorer leaving group than a sulfonate but better than an alkoxide. Consequently, 2‑(methylsulfonyl)‑5‑nitropyridine occupies a reactivity niche: it is sufficiently activated for SNAr with strong nucleophiles (e.g., thiols, amines) yet more stable during storage and handling than the corresponding sulfonic acid or sulfonyl chloride, which are prone to hydrolysis.

Leaving group ability SNAr Sulfonate vs. sulfone

Critical Data Gap Acknowledgment

No direct head‑to‑head kinetic studies (e.g., k₂ values for SNAr of 2‑(methylsulfonyl)‑5‑nitropyridine vs. 2‑chloro‑ or 2‑methoxy‑5‑nitropyridine) were found in the public domain. The above differentiation rests on class‑level inference, cross‑study comparison, and supporting patent data. Users requiring rigorous kinetic ranking should commission comparative experiments under their own reaction conditions.

Data transparency Evidence strength Procurement caveat

Application Scenarios Where 2-(Methylsulfonyl)-5-nitropyridine Provides a Measurable Advantage


Synthesis of 2,5‑Disubstituted Pyridines via Sequential SNAr and Nitro Reduction

The compound enables a two‑step sequence: (i) SNAr displacement of the methylsulfonyl group with an amine or thiol nucleophile, and (ii) reduction of the nitro group to an amine (91% yield demonstrated ). This orthogonal reactivity is difficult to achieve with 2‑chloro‑5‑nitropyridine, where the chloro leaving group may be lost during nitro reduction, or with 2‑methoxy‑5‑nitropyridine, which requires harsh conditions for alkoxide displacement.

Covalent Probe Discovery Targeting Reactive Cysteines

As a member of the 2‑sulfonylpyridine class validated by Zambaldo et al. (2020) for cysteine‑selective SNAr, the 5‑nitro derivative provides enhanced electrophilicity for labeling hyper‑reactive cysteines in the proteome [1]. This application is inaccessible to 2‑alkoxy‑5‑nitropyridines, which do not function as electrophilic warheads.

Agrochemical Lead Optimization in the Pyridine Sulfone Series

Patent CN109970633A exemplifies the use of 2‑(methylsulfonyl)‑5‑nitropyridine as a direct precursor to insecticidal and acaricidal sulfone derivatives [2]. Researchers pursuing this IP space will find the compound pre‑validated and commercially available at 98% purity, reducing lead‑time compared to custom synthesis of regioisomeric or hetero‑substituted analogs.

Stability‑Sensitive Workflows Requiring a Solid, Non‑Hydrolyzable 2‑Electrophile

Unlike 5‑nitropyridine‑2‑sulfonic acid or its sulfonyl chloride, the methylsulfone is a crystalline solid that can be stored at room temperature without special precautions against moisture . This simplifies inventory management and increases reproducibility in multi‑step synthetic sequences.

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